Cas no 36177-86-3 (4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine)

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine 化学的及び物理的性質

名前と識別子

-

- N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine

- 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine

- N,N,1,2,2,6,6-heptamethylpiperidin-4-amine

- 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine, 99%

- AKOS024365001

- 36177-86-3

- SCHEMBL2168632

- G67408

- AS-86902

-

- MDL: MFCD00011577

- インチ: InChI=1S/C12H26N2/c1-11(2)8-10(13(5)6)9-12(3,4)14(11)7/h10H,8-9H2,1-7H3

- InChIKey: VEBFUHQIQCLTJD-UHFFFAOYSA-N

- ほほえんだ: CC1(CC(CC(N1C)(C)C)N(C)C)C

計算された属性

- せいみつぶんしりょう: 198.209598838g/mol

- どういたいしつりょう: 198.209598838g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 6.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- ゆうかいてん: 32-34 °C (lit.)

- フラッシュポイント: 華氏温度:186.8°f< br / >摂氏度:86°C< br / >

- ようかいど: dichloromethane: soluble25mg/mL, clear, colorless

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36/37/39

-

危険物標識:

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587010-1g |

N,N,1,2,2,6,6-heptamethylpiperidin-4-amine |

36177-86-3 | 98% | 1g |

¥1627.00 | 2024-05-16 | |

| Ambeed | A337357-100mg |

N,N,1,2,2,6,6-Heptamethylpiperidin-4-amine |

36177-86-3 | 97% | 100mg |

$26.0 | 2025-03-18 | |

| Ambeed | A337357-250mg |

N,N,1,2,2,6,6-Heptamethylpiperidin-4-amine |

36177-86-3 | 97% | 250mg |

$40.0 | 2025-03-18 | |

| Ambeed | A337357-1g |

N,N,1,2,2,6,6-Heptamethylpiperidin-4-amine |

36177-86-3 | 97% | 1g |

$101.0 | 2025-03-18 | |

| Apollo Scientific | OR939493-1g |

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine |

36177-86-3 | 95% | 1g |

£137.00 | 2025-02-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 302201-1G |

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine |

36177-86-3 | 99% | 1G |

596.35 | 2021-05-17 | |

| Apollo Scientific | OR939493-250mg |

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine |

36177-86-3 | 95% | 250mg |

£53.00 | 2025-02-21 | |

| Apollo Scientific | OR939493-100mg |

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine |

36177-86-3 | 95% | 100mg |

£32.00 | 2025-02-21 |

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine 関連文献

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidineに関する追加情報

Introduction to 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (CAS No. 36177-86-3)

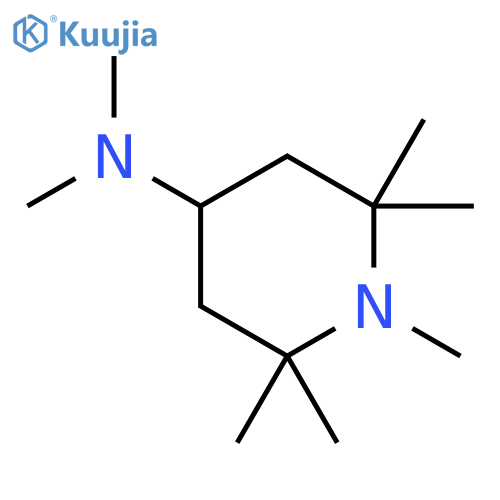

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine, identified by the chemical abstracts service number 36177-86-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This piperidine derivative features a highly substituted nitrogen-containing heterocycle, making it a versatile intermediate in the development of various pharmacologically active molecules. The structural framework of this compound, characterized by its robust alkyl and amine substituents, imparts unique electronic and steric properties that are exploited in medicinal chemistry.

The compound's molecular structure consists of a six-membered piperidine ring substituted at the 1-position with a secondary amine group ((CH₃)₂N-) and at the 2-, 2'-, 6-, and 6'-positions with isopropyl groups. This specific arrangement contributes to its stability under a range of chemical conditions while also facilitating interactions with biological targets. The presence of multiple stereocenters and electron-rich regions makes it a valuable scaffold for designing molecules with tailored biological activities.

In recent years, 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine has garnered attention in the synthesis of novel therapeutic agents. Its utility extends to the development of central nervous system (CNS) drugs, where its ability to cross the blood-brain barrier is particularly advantageous. The compound's amine functionality allows for further derivatization via reductive amination or diazotization reactions, enabling the construction of more complex molecules.

One of the most compelling applications of CAS No. 36177-86-3 is in the field of enzyme inhibition. Researchers have leveraged its structural motif to design inhibitors targeting enzymes involved in metabolic pathways and signal transduction cascades. For instance, derivatives of this compound have been explored as potential kinase inhibitors due to their ability to mimic natural substrates or compete with ATP binding sites. The isopropyl groups enhance solubility and metabolic stability, making it an attractive candidate for drug development.

The synthesis of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine typically involves multi-step organic transformations starting from commercially available precursors such as isopropylamine and cyclohexanone derivatives. Catalytic hydrogenation or metal-catalyzed reactions are commonly employed to construct the piperidine ring system. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for industrial applications.

Recent studies have highlighted the role of this compound in medicinal chemistry beyond traditional drug development. Its structural features make it an excellent ligand for biochemical assays and high-throughput screening (HTS) platforms. By serving as a probe molecule, researchers can identify new binding partners and explore mechanisms of action for various therapeutic targets. This has accelerated the discovery pipeline for small-molecule drugs.

The pharmacokinetic profile of CAS No. 36177-86-3 derivatives is another area of active investigation. Understanding how structural modifications influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) properties is essential for optimizing drug candidates. Computational modeling and experimental studies have demonstrated that subtle changes in substituent placement can significantly impact these parameters.

In conclusion,4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (CAS No. 36177-86-3) represents a cornerstone in modern pharmaceutical research. Its unique structural attributes enable diverse applications in drug discovery and molecular probe design. As synthetic techniques continue to evolve and our understanding of biological systems deepens,this compound will undoubtedly remain at the forefront of innovation in medicinal chemistry.

36177-86-3 (4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine) 関連製品

- 1598652-14-2(6-Fluoro-3-iodo-8-methoxyquinolin-4-ol)

- 181122-00-9(4,4,6-trimethyl-1,3-dihydroquinolin-2-one)

- 6714-41-6(6-Oxa-2-azabicyclo[3.2.1]octan-7-one)

- 1922855-17-1(1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl-)

- 78146-52-8(Phenylglyoxal Monohydrate)

- 1374658-85-1(Azido-PEG1-t-butyl ester)

- 2567495-38-7((1s,3s)-3-hydroxy-3-1-(prop-2-enoyl)piperidin-4-ylcyclobutane-1-carboxylic acid)

- 459426-22-3(Biotin-PEG4-NHS ester)

- 2091455-39-7(ethyl 4-amino-1H-indazole-3-carboxylate)

- 1417636-59-9(2-(pyridin-4-yl)morpholine dihydrochloride)